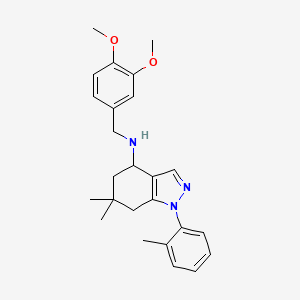
NoName
Vue d'ensemble
Description
NoName is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a versatile compound that can be synthesized using different methods and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
NONO in Structural Biology and Crystallography
- Study of NONO Homodimers : NONO (non-POU domain-containing octamer-binding protein), a member of the Drosophila behaviour/human splicing (DBHS) protein family, is key in nuclear gene regulation. Challenges with rapid sample aggregation were overcome using L-proline, facilitating small-angle X-ray structure determination and crystallization, revealing a superhelical arrangement of NONO homodimers (Knott et al., 2016).
NONO in Genetics and Molecular Biology
- Genetic Engineering Research Linkage : Analysis in genetic engineering showed significant impact of scientific research on technology development, with over 90% of citations being non-patent literatures, mostly journal articles (Lo, 2009).
- NONO in Induced Pluripotent Stem Cells : A study created a homozygous NONO knockout induced pluripotent stem cell line using CRISPR/Cas9 editing. This line expressed pluripotency markers and differentiated into all three germ layers, aiding in understanding noncompaction cardiomyopathy and neurocyte dysfunction related to NONO mutations (Yi et al., 2020).
NONO in Biomedical Research
- Role in Tumorigenesis : NONO/p54nrb is involved in various steps of gene regulation and is implicated in cell proliferation, apoptosis, and DNA damage repair. Dysregulation of NONO has been observed in many cancer types, suggesting its potential as a biomarker or therapeutic target (Feng et al., 2020).
- NONO in Congenital Heart Defects : Loss-of-function variants in NONO have been linked with intellectual disability, congenital heart defects, and left ventricular non-compaction in males, indicating its critical role in cardiovascular and neurological development (Scott et al., 2016).
- Inhibition in Vascular Injury : NONO knockout in mice showed reduced neointima thickness in ligated arteries, implicating NONO in vascular integrity and suggesting its potential as a therapeutic target in cardiovascular diseases (Xu et al., 2021).
NONO in Neuroscience
- Contributions to Neuroscience Research : NONO's role in neuroscience is evident in research on diseases like Alzheimer's, neuroAIDS, and Parkinson's, bridging the gap between basic and clinical investigations (Capitanio & Emborg, 2008).
Propriétés
IUPAC Name |
N,3-dicyclohexyl-2,2-dipropyl-3,5-diaza-1-azonia-2-boranuidabicyclo[4.4.0]deca-1(10),6,8-trien-4-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41BN4/c1-3-18-25(19-4-2)28-20-12-11-17-23(28)27-24(26-21-13-7-5-8-14-21)29(25)22-15-9-6-10-16-22/h11-12,17,20-22H,3-10,13-16,18-19H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTJWSFLDMTFGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N(C(=NC2CCCCC2)NC3=CC=CC=[N+]31)C4CCCCC4)(CCC)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41BN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-methoxy-N-methylnicotinamide](/img/structure/B6117261.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6117263.png)
![1-(2-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6117266.png)

![methyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}benzoate](/img/structure/B6117280.png)
![2-methyl-N-{1-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B6117285.png)
![N-[cyclohexyl(6-ethoxy-2-naphthyl)methyl]urea](/img/structure/B6117287.png)
![2-benzyl-8-[3-(ethylthio)-1H-1,2,4-triazol-5-yl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6117310.png)
![8-(4-hydroxyphenyl)-1,3-dimethyl-7-(4-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6117312.png)
![5-benzyl-6-hydroxy-3-(4-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6117321.png)
![{1-[3-(2-methoxyphenyl)propanoyl]-3-piperidinyl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B6117322.png)
![1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-2-(2-methoxyethyl)piperidine](/img/structure/B6117343.png)
![5-{[3-(2-hydroxyethyl)-4-(3-phenylpropyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6117356.png)
